C24H26Br2N2O2
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Overview
Description
This compound is a derivative of strychnine, a well-known alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allylstrychnine bromide typically involves the bromination of strychnine derivatives. The reaction conditions often require the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired positions on the strychnine molecule .
Industrial Production Methods
Industrial production of allylstrychnine bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Allylstrychnine bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the bromine atoms .
Scientific Research Applications
Allylstrychnine bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of allylstrychnine bromide involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the bromine atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Strychnine: The parent compound of allylstrychnine bromide, known for its potent neurotoxic effects.
Brominated Alkaloids: Other brominated derivatives of alkaloids that share similar structural features and chemical properties.
Uniqueness
Allylstrychnine bromide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C24H26Br2N2O2 |
---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
7,9-dibromo-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H26Br2N2O2/c1-3-15-8-10-24(11-9-15)28-22(19-12-17(25)13-20(26)23(19)30-24)14-21(27-28)16-4-6-18(29-2)7-5-16/h4-7,12-13,15,22H,3,8-11,14H2,1-2H3 |
InChI Key |
BZKBLRORDQJGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
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